5-Methyl-2-(3-trifluoromethyl-phenyl)-2,4-dihydro-pyrazol-3-one
CAS No.: 321-05-1
Cat. No.: VC1970385
Molecular Formula: C11H9F3N2O
Molecular Weight: 242.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 321-05-1 |
|---|---|
| Molecular Formula | C11H9F3N2O |
| Molecular Weight | 242.2 g/mol |
| IUPAC Name | 5-methyl-2-[3-(trifluoromethyl)phenyl]-4H-pyrazol-3-one |
| Standard InChI | InChI=1S/C11H9F3N2O/c1-7-5-10(17)16(15-7)9-4-2-3-8(6-9)11(12,13)14/h2-4,6H,5H2,1H3 |
| Standard InChI Key | FLRFRVFQDVMRPE-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=O)C1)C2=CC=CC(=C2)C(F)(F)F |
| Canonical SMILES | CC1=NN(C(=O)C1)C2=CC=CC(=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Basic Information
5-Methyl-2-(3-trifluoromethyl-phenyl)-2,4-dihydro-pyrazol-3-one is a substituted pyrazolone derivative with a trifluoromethyl group at the meta position of the phenyl ring. The compound is identified by the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 321-05-1 |
| Molecular Formula | C11H9F3N2O |
| Molecular Weight | 242.2 g/mol |
| IUPAC Name | 5-methyl-2-[3-(trifluoromethyl)phenyl]-4H-pyrazol-3-one |
| Standard InChI | InChI=1S/C11H9F3N2O/c1-7-5-10(17)16(15-7)9-4-2-3-8(6-9)11(12,13)14/h2-4,6H,5H2,1H3 |
| Standard InChIKey | FLRFRVFQDVMRPE-UHFFFAOYSA-N |
| PubChem Compound ID | 223120 |
Table 1: Chemical identification parameters for 5-Methyl-2-(3-trifluoromethyl-phenyl)-2,4-dihydro-pyrazol-3-one
Structural Features
The compound consists of a five-membered pyrazolone ring with a 3-trifluoromethylphenyl substituent at the N2 position and a methyl group at the C5 position. The pyrazolone ring contains an amide-like functionality with a carbonyl group at the C3 position, which contributes to its chemical reactivity and potential hydrogen bonding capabilities.
The presence of the trifluoromethyl group is particularly significant as it imparts distinct physicochemical properties to the molecule, including increased lipophilicity, metabolic stability, and enhanced binding affinities to biological targets when compared to non-fluorinated analogs .
Physicochemical Properties
Physical Properties
5-Methyl-2-(3-trifluoromethyl-phenyl)-2,4-dihydro-pyrazol-3-one exhibits several key physical properties that influence its behavior in various chemical and biological systems:
| Property | Value |
|---|---|
| Physical State at 20°C | Solid |
| XLogP3 | 2.2 |
| Hydrogen Bond Acceptor Count | 5 |
| Hydrogen Bond Donor Count | Not specified in available data |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 32.7 Ų |
| Complexity | Not specified in available data |
| Heavy Atom Count | 17 |
Table 2: Physicochemical properties of 5-Methyl-2-(3-trifluoromethyl-phenyl)-2,4-dihydro-pyrazol-3-one
Chemical Properties
The compound exhibits several important chemical properties:
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Tautomerism: Like other pyrazolones, this compound can exist in different tautomeric forms, which influences its reactivity and interaction with biological targets.
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Acidity: The methylene group at C4 position possesses acidic hydrogen atoms that can be deprotonated under appropriate conditions, enabling the compound to participate in various condensation reactions.
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Nucleophilicity: The compound can act as a nucleophile through its nitrogen atoms and the activated methylene group.
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Hydrogen Bonding: The carbonyl group and ring nitrogens can participate in hydrogen bonding, which is important for biological interactions .
Synthesis Methodologies
General Synthetic Approach
The synthesis of pyrazolone derivatives, including 5-Methyl-2-(3-trifluoromethyl-phenyl)-2,4-dihydro-pyrazol-3-one, typically involves condensation reactions between hydrazines and 1,3-dicarbonyl compounds. The general synthetic route includes:
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Reaction of an appropriately substituted hydrazine (in this case, 3-trifluoromethylphenylhydrazine) with a β-ketoester (typically ethyl acetoacetate).
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Cyclization of the resulting intermediate to form the pyrazolone ring structure.
Structural Modifications and Derivatives
Common Modifications
Several structural modifications of the basic pyrazolone scaffold are possible, which can significantly alter the compound's properties:
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C4 Position Modifications: The methylene group at C4 can undergo various condensation reactions with aldehydes, leading to 4-arylidene derivatives.
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Halogenation: Bromination at the C4 position is common, as observed in related compounds such as 4,4-Dibromo-5-methyl-2,4-dihydro-pyrazol-3-one .
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N-Substituent Variations: Different aryl groups at the N2 position can be introduced by using various substituted hydrazines.
Structure-Activity Relationships
The relationship between structural modifications and biological activity for pyrazolone derivatives has been investigated:
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Trifluoromethyl Group Effect: The trifluoromethyl substituent on the phenyl ring typically enhances lipophilicity and metabolic stability, potentially improving pharmacokinetic properties.
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C4 Position: Modifications at this position often influence biological activity, with certain substituents enhancing specific pharmacological properties .
Biological and Pharmacological Properties
Comparison with Related Compounds
While specific data for 5-Methyl-2-(3-trifluoromethyl-phenyl)-2,4-dihydro-pyrazol-3-one is limited, insights can be drawn from related compounds:
Table 3: Comparative biological properties of related pyrazolone derivatives
Analytical Characterization
Spectroscopic Properties
Analytical characterization of 5-Methyl-2-(3-trifluoromethyl-phenyl)-2,4-dihydro-pyrazol-3-one can be performed using various spectroscopic techniques:
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NMR Spectroscopy: The 1H NMR spectrum would show characteristic signals for the methyl group at C5, the methylene protons at C4, and the aromatic protons of the trifluoromethylphenyl group.
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IR Spectroscopy: Key IR bands would include the C=O stretching vibration (typically around 1680-1720 cm-1) and characteristic bands for the trifluoromethyl group.
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Mass Spectrometry: The molecular ion peak would appear at m/z 242, with fragmentation patterns characteristic of pyrazolone derivatives and the trifluoromethyl group .
Chromatographic Methods
HPLC and TLC methods can be employed for the analysis and purification of this compound, with UV detection typically performed at around 220 nm .
Applications and Research Significance
Current Applications
Based on its structural features and the known applications of related compounds, 5-Methyl-2-(3-trifluoromethyl-phenyl)-2,4-dihydro-pyrazol-3-one may have applications in:
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Medicinal Chemistry: As a potential lead compound for developing anti-inflammatory, analgesic, or antimicrobial agents.
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Synthetic Intermediates: As a building block in the synthesis of more complex molecules with biological activity.
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Research Tool: For investigating structure-activity relationships in pyrazolone derivatives .
Future Research Directions
Several promising areas for future research on 5-Methyl-2-(3-trifluoromethyl-phenyl)-2,4-dihydro-pyrazol-3-one include:
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Structure-Activity Relationship Studies: Systematic investigation of how structural modifications affect biological activity.
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Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activities.
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Development of Novel Derivatives: Synthesis of new derivatives with enhanced properties or targeted activities.
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Pharmacokinetic and Metabolic Studies: Investigation of absorption, distribution, metabolism, and excretion profiles .
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